2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
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Overview
Description
“2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the molecular formula C9H10BrFOS. It has a molecular weight of 265.15 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 . This indicates that the compound contains a bromo-fluoro benzyl group attached to a sulfanyl ethanol group.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 265.15 .Scientific Research Applications
Synthetic Organic Chemistry Applications
Research has shown that compounds similar to "2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol" are utilized in synthetic chemistry for the preparation of α-fluoro- and α,α-difluoroalkanals through nucleophilic substitution and Pummerer rearrangement. These compounds serve as intermediates in synthesizing various fluorinated organic molecules, which are of significant interest due to their unique reactivity and potential in drug development (Suga & Schlosser, 1990).
Material Science
In material science, derivatives of "this compound" have been investigated for their potential in creating transparent aromatic polyimides with high refractive indices and small birefringences. These properties are crucial for applications in optoelectronic devices, indicating the compound's relevance in the development of advanced materials (Tapaswi et al., 2015).
Medicinal Chemistry
In medicinal chemistry, compounds structurally related to "this compound" have been explored for their biological activities. For instance, novel sulfanyl derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties, demonstrating the chemical's potential in drug discovery and development (Sarac et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. More research is needed to elucidate these aspects .
Pharmacokinetics
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLASJBLHTLTSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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